(2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one
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Overview
Description
The compound (2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one is a synthetic organic molecule that features a benzodiazole ring and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-[4-(1H-1,3-benzodiazol-1-yl)phenyl]-3-[(4-methylphenyl)amino]prop-2-en-1-one typically involves the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Coupling Reaction: The benzodiazole derivative is then coupled with a substituted phenylamine through a condensation reaction, often using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Final Condensation: The intermediate product is then subjected to a final condensation reaction with an appropriate aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-one moiety, converting it to a single bond and forming a saturated ketone.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of saturated ketones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology
Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could be screened for activity against various biological targets such as enzymes or receptors.
Medicine
Industry
Dyes and Pigments: The compound’s aromatic structure may make it suitable for use in the synthesis of dyes and pigments.
Sensors: It could be used in the development of chemical sensors due to its potential reactivity and electronic properties.
Mechanism of Action
The mechanism of action of (2E)-1-
Properties
IUPAC Name |
(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17-6-10-19(11-7-17)24-15-14-23(27)18-8-12-20(13-9-18)26-16-25-21-4-2-3-5-22(21)26/h2-16,24H,1H3/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXVBJXFRUQKJC-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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